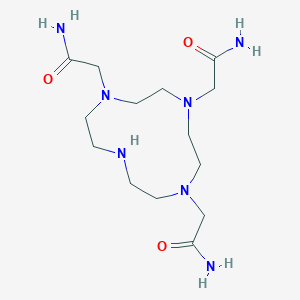

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. The molecular formula of this compound is , with a molecular weight of approximately 400.48 g/mol. It belongs to the class of tetraazacyclododecane derivatives, which are characterized by a cyclic structure containing nitrogen atoms that can coordinate with metal ions, making them useful in coordination chemistry and medicinal applications .

DO3AM's primary mechanism of action lies in its ability to form stable complexes with lanthanide ions. These complexes can then be used for various purposes depending on the specific lanthanide involved. For instance, some lanthanide-DO3AM complexes exhibit desirable luminescent properties, making them useful as contrast agents in medical imaging techniques like Magnetic Resonance Imaging (MRI) []. Additionally, the controlled release of lanthanide ions from DO3AM complexes can be exploited for targeted drug delivery applications [].

- Acylation Reactions: The acetamide group can undergo acylation to form various derivatives, which may enhance its biological activity.

- Coordination Chemistry: The nitrogen atoms in the tetrazacyclododecane framework can coordinate with transition metals, forming metal complexes that are of interest in catalysis and drug design.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Research indicates that compounds like 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide exhibit significant biological activities. These include:

- Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity: The compound may possess antibacterial and antifungal properties, making it useful in developing new antimicrobial agents.

- Metal Chelation: Its ability to chelate metal ions is beneficial in targeting metal-dependent enzymes in cancer therapy.

The synthesis of 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide typically involves multi-step organic reactions:

- Formation of Tetraazacyclododecane Framework: This is achieved through cyclization reactions involving appropriate precursors containing nitrogen functionalities.

- Functionalization: The introduction of amino and acetamide groups can be accomplished via nucleophilic substitution reactions or reductive amination techniques.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

The applications of this compound span several fields:

- Medicinal Chemistry: As a potential drug candidate for cancer therapy and infectious diseases.

- Coordination Chemistry: Used in the development of metal complexes for imaging or therapeutic purposes.

- Biotechnology: Involved in designing chelating agents for bioconjugation and drug delivery systems.

Interaction studies are crucial for understanding the behavior of 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide with biological targets. These studies often focus on:

- Protein Binding Affinity: Understanding how well the compound binds to specific proteins can help predict its efficacy as a drug.

- Metal Ion Interaction: Investigating how the compound interacts with various metal ions can reveal its potential as a chelator or therapeutic agent.

Several compounds share structural similarities with 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4,7,10-Tetraazacyclododecane | Contains four nitrogen atoms in a cyclic structure | Basic scaffold for many derivatives |

| 1,4,7-Triacetate Tetraazacyclododecane | Acetate groups instead of amino groups | Potentially different solubility and reactivity |

| 1-(Aminoethyl)-1,4,7,10-tetraazacyclododecane | Aminoethyl substitution at one nitrogen | May exhibit different biological properties |

The uniqueness of 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide lies in its specific arrangement of functional groups that enhance its ability to interact with biological targets while maintaining stability and solubility.